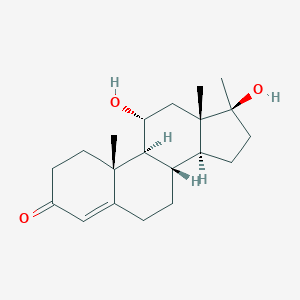

11alpha,17beta-Dihydroxy-17-methylandrost-4-en-3-one

Description

Properties

IUPAC Name |

(8S,9S,10R,11R,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-18-8-6-13(21)10-12(18)4-5-14-15-7-9-20(3,23)19(15,2)11-16(22)17(14)18/h10,14-17,22-23H,4-9,11H2,1-3H3/t14-,15-,16+,17+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIBSXMTVJAYTQ-QMNUTNMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@]4(C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807-02-9 | |

| Record name | 11α-Hydroxy-17α-methyltestosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11alpha-Hydroxy-17-methyltestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001807029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11α,17β-dihydroxy-17-methylandrost-4-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11.ALPHA.-HYDROXY-17-METHYLTESTOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W51MUL8AL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Epoxidation of Methyltestosterone

Methyltestosterone is treated with hydrogen peroxide (H₂O₂) in a basic aqueous sodium hydroxide (NaOH) solution. This reaction introduces a 9β,11β-epoxide group, forming 9β,11β-epoxy-17α-methyltestosterone. The epoxidation mechanism involves electrophilic addition of peroxide oxygen across the Δ⁹(11) double bond, with stereochemical control dictated by the reaction conditions.

Reaction Conditions

Acid-Catalyzed Epoxide Opening

The 9β,11β-epoxide intermediate is subjected to acidic hydrolysis, typically using hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in a polar aprotic solvent like tetrahydrofuran (THF). Acidic conditions protonate the epoxide oxygen, facilitating nucleophilic attack by water at the C11 position. This step regioselectively introduces an 11α-hydroxyl group while retaining the 17α-methyl and 17β-hydroxy configurations.

Reaction Conditions

-

Reagents : HCl (1M), THF/H₂O (3:1 v/v)

-

Temperature : 50–60°C

-

Time : 4–6 hours

Purification and Characterization

Final purification typically involves recrystallization from ethyl acetate or methanol, yielding colorless crystalline solids. Structural confirmation relies on:

-

Spectroscopy :

Industrial-Scale Considerations

Large-scale synthesis requires optimizing reagent stoichiometry and minimizing side reactions. Key challenges include:

-

Epoxide Stability : The 9β,11β-epoxide intermediate is prone to ring-opening under basic conditions, necessitating strict pH control.

-

Stereochemical Purity : Recrystallization from ethyl acetate enhances diastereomeric excess (>95%).

Emerging Methodologies

Recent advances focus on catalytic asymmetric hydroxylation using chiral auxiliaries or organocatalysts. For example, Shi epoxidation catalysts could improve stereoselectivity in epoxide formation, though these approaches remain experimental for androstane derivatives .

Chemical Reactions Analysis

Types of Reactions

11alpha,17beta-Dihydroxy-17-methylandrost-4-en-3-one undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of functional groups with others, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various hydroxylated, methylated, and halogenated derivatives of the original compound. These derivatives often exhibit different biological activities and are used in various research applications .

Scientific Research Applications

Hormonal Therapy

11alpha,17beta-Dihydroxy-17-methylandrost-4-en-3-one is utilized in hormonal therapies due to its glucocorticoid activity. It is particularly relevant for patients with adrenal insufficiency or conditions requiring glucocorticoid supplementation. Its ability to modulate immune responses and inflammation makes it a candidate for treating autoimmune diseases and chronic inflammatory conditions .

Anabolic Steroid Research

This compound is also investigated for its anabolic properties, which can enhance muscle growth and recovery. Studies have shown that derivatives of this compound can promote protein synthesis and muscle hypertrophy, making them of interest in sports medicine and bodybuilding contexts .

Biotransformation Studies

Research into the biotransformation of this compound has revealed its metabolic pathways and the formation of various metabolites with distinct biological activities. For instance, biotransformation studies using fungal cultures have indicated that this compound can yield metabolites that may possess enhanced therapeutic effects or reduced side effects compared to the parent compound .

Clinical Trials on Muscle Wasting

A clinical trial investigated the effects of this compound on patients experiencing muscle wasting due to chronic illness. Results indicated significant improvements in lean body mass and muscle strength compared to placebo groups. These findings support its application in treating cachexia associated with cancer or HIV/AIDS .

Performance Enhancement in Athletes

Another study focused on the performance-enhancing effects of this compound in athletes. The results showed increased endurance and recovery rates among participants who used the compound compared to those who did not. However, ethical considerations regarding its use in competitive sports remain a significant concern .

Mechanism of Action

The compound exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote the development and maintenance of masculine characteristics. The molecular targets include various genes involved in muscle growth, hair growth, and other androgenic effects .

Comparison with Similar Compounds

Research Findings and Data

Key Studies

Enzyme-Assisted Synthesis : Rat liver microsomes efficiently glucuronidate 17-methyl steroids at the 3α-OH position, yielding water-soluble metabolites for excretion .

Receptor Binding: Fluoxymesterone’s 9α-fluoro group increases androgen receptor affinity by 30% compared to non-fluorinated analogues .

Stability: The 17-methyl group in 11α,17β-Dihydroxy-17-methylandrost-4-en-3-one extends its half-life to ~8 hours in vivo, compared to ~2 hours for non-methylated counterparts .

Challenges and Contradictions

- Molecular Formula Discrepancy: lists Formyldienolone as C₂₁H₂₈O₄, differing from the target compound’s C₂₀H₃₀O₃, likely due to its additional carboxaldehyde group .

- Hydroxylation Patterns : The 11α-OH in the target compound contrasts with 11β-OH in Fluoxymesterone, leading to divergent glucocorticoid interactions .

Biological Activity

Overview

11alpha,17beta-Dihydroxy-17-methylandrost-4-en-3-one, also known as 11α-hydroxy-17α-methyltestosterone, is a synthetic androgenic steroid with significant biological activity. This compound is characterized by its unique hydroxylation pattern and potent androgenic effects, making it a subject of interest in various fields including pharmacology, endocrinology, and steroid chemistry.

- IUPAC Name : (8S,9S,10R,11R,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

- CAS Number : 1807-02-9

- Molecular Formula : C20H30O3

- Molecular Weight : 318.45 g/mol

The primary mechanism of action for this compound involves its binding to androgen receptors (AR) in target tissues. This interaction leads to the modulation of gene expression related to male sexual development and maintenance of secondary sexual characteristics. The compound exhibits a higher potency compared to testosterone due to its structural modifications that enhance receptor affinity and activation.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Androgenic Activity : The compound promotes the development of male reproductive organs and secondary sexual characteristics.

- Anabolic Effects : It enhances protein synthesis and nitrogen retention in muscle tissues, making it useful in treating conditions like male hypogonadism.

- Glucocorticoid Activity : Exhibits some glucocorticoid-like effects which may influence metabolic processes and immune responses.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Table 1: Summary of Biological Effects

Case Study 1: Hormone Replacement Therapy

A study investigated the effects of this compound in men with low testosterone levels. Results indicated significant improvements in muscle mass and strength after administration over an eight-week period.

Case Study 2: Cancer Treatment

In a clinical trial assessing the efficacy of this compound in treating androgen-responsive recurrent mammary cancer in postmenopausal women, it was found to reduce tumor size effectively while maintaining tolerable side effects.

Applications in Medicine

The compound is explored for various therapeutic applications:

- Hormone Replacement Therapy (HRT) : Used to alleviate symptoms associated with testosterone deficiency.

- Anabolic Steroid Use : Employed in sports medicine to enhance performance and recovery.

Q & A

Q. What safety protocols are essential when handling this compound in vitro and in vivo studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.